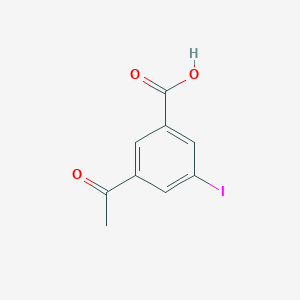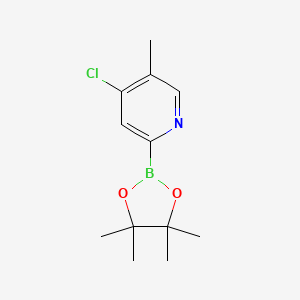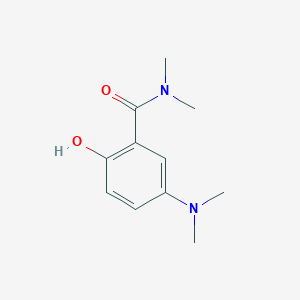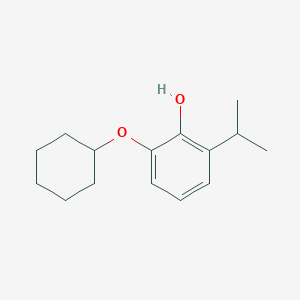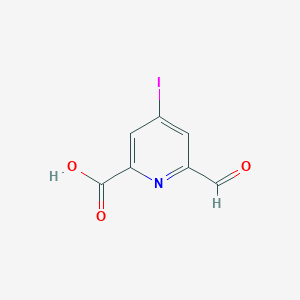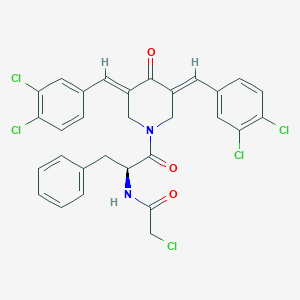
N-((S)-1-((3E,5E)-3,5-Bis(3,4-dichlorobenzylidene)-4-oxopiperidin-1-yl)-1-oxo-3-phenylpropan-2-yl)-2-chloroacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
RA371 is a derivative of PTP1B-IN-8, an inhibitor of protein tyrosine phosphatase 1B (PTP1B).
准备方法
Synthetic Routes and Reaction Conditions
RA371 is synthesized through a series of chemical reactions involving the central nitrogen-bearing piperidone ring. The synthesis typically involves the following steps:
Formation of the Piperidone Ring: The central piperidone ring is synthesized through a condensation reaction involving appropriate precursors.
Addition of Aromatic Wings: The aromatic wings are added to the central piperidone ring through a series of substitution reactions.
Introduction of Chloroacetamide Warhead: The chloroacetamide warhead is introduced to enhance the compound’s activity against cancer cell lines.
Industrial Production Methods
The industrial production of RA371 involves scaling up the synthetic routes mentioned above. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome .
化学反应分析
Types of Reactions
RA371 undergoes several types of chemical reactions, including:
Oxidation: RA371 can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert RA371 into reduced forms with different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like chloroacetamide and various aromatic compounds are used under controlled conditions to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions include various derivatives of RA371 with modified biological activities. These derivatives are often tested for their efficacy in inhibiting cancer cell growth .
科学研究应用
RA371 has several scientific research applications, including:
Cancer Research: RA371 is primarily studied for its potential in cancer treatment.
Biological Studies: RA371 is used to study the ubiquitin-proteasome system and its role in cellular processes.
Medicinal Chemistry: Researchers use RA371 to develop new inhibitors targeting the ubiquitin-proteasome system
作用机制
RA371 exerts its effects by targeting the ubiquitin receptor RPN13 within the proteasome’s 19S regulatory particle. This interaction leads to the accumulation of high molecular weight polyubiquitinated proteins, reduced intracellular glutathione levels, and the induction of endoplasmic reticulum and oxidative stress. These effects ultimately trigger apoptosis in cancer cells .
相似化合物的比较
RA371 is compared with other similar compounds, such as RA190 and RA375. While RA190 is a prototypic bis-benzylidine piperidone-based inhibitor, RA375 exhibits ten-fold greater activity against cancer lines than RA190 due to its nitro ring substituents and the addition of a chloroacetamide warhead . RA371 stands out due to its unique combination of substituents and its potent inhibitory effects on the ubiquitin-proteasome system .
List of Similar Compounds
属性
分子式 |
C30H23Cl5N2O3 |
|---|---|
分子量 |
636.8 g/mol |
IUPAC 名称 |
N-[(2S)-1-[(3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylidene]-4-oxopiperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-2-chloroacetamide |
InChI |
InChI=1S/C30H23Cl5N2O3/c31-15-28(38)36-27(14-18-4-2-1-3-5-18)30(40)37-16-21(10-19-6-8-23(32)25(34)12-19)29(39)22(17-37)11-20-7-9-24(33)26(35)13-20/h1-13,27H,14-17H2,(H,36,38)/b21-10+,22-11+/t27-/m0/s1 |
InChI 键 |
YPECLOJPAVGDIZ-FODVVNLPSA-N |
手性 SMILES |
C\1N(C/C(=C\C2=CC(=C(C=C2)Cl)Cl)/C(=O)/C1=C/C3=CC(=C(C=C3)Cl)Cl)C(=O)[C@@H](NC(=O)CCl)CC4=CC=CC=C4 |
规范 SMILES |
C1C(=CC2=CC(=C(C=C2)Cl)Cl)C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)CN1C(=O)C(CC4=CC=CC=C4)NC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


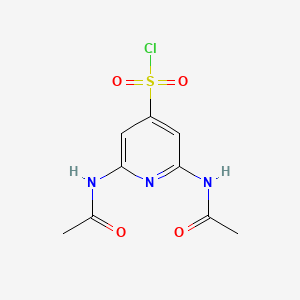
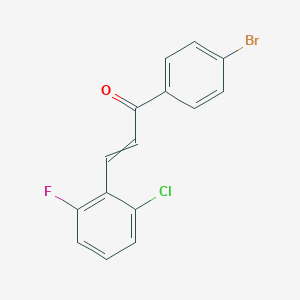
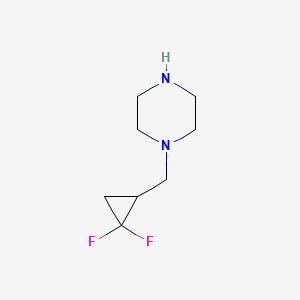

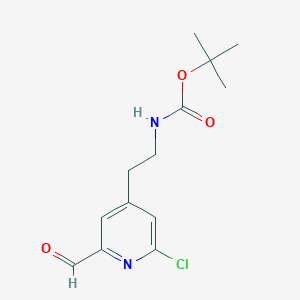
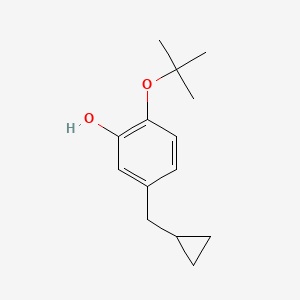
![4-chloro-N-[3-(4-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]benzenecarboxamide](/img/structure/B14854450.png)
